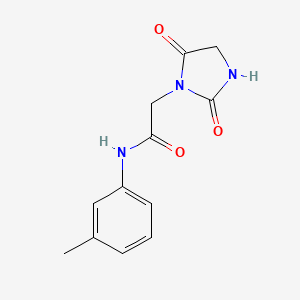![molecular formula C15H17ClN2O4S2 B4791679 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE](/img/structure/B4791679.png)
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE
Übersicht
Beschreibung
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE is a complex organic compound with a molecular formula of C14H15ClN2O4S2 This compound features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2,5-dimethyl-3-furylmethanone moiety
Vorbereitungsmethoden
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-thienylsulfonyl chloride: This can be achieved by reacting 5-chloro-2-thiophenol with chlorosulfonic acid.
Nucleophilic substitution: The 5-chloro-2-thienylsulfonyl chloride is then reacted with piperazine to form the intermediate {4-[(5-chloro-2-thienyl)sulfonyl]piperazine}.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,5-DIMETHYL-3-FURYL)METHANONE include:
{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone: This compound has a similar structure but with a tetrahydro-2-furanyl group instead of the 2,5-dimethyl-3-furyl group.
{4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl}(5-methyl-2-furyl)methanone: This compound features a 5-methyl-2-furyl group instead of the 2,5-dimethyl-3-furyl group.
Eigenschaften
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S2/c1-10-9-12(11(2)22-10)15(19)17-5-7-18(8-6-17)24(20,21)14-4-3-13(16)23-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFYWMTCFVLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(dimethylamino)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4791596.png)

![1-[3-(Dimethylamino)propyl]-3-(3-methoxyphenyl)urea](/img/structure/B4791610.png)
![ethyl 4-(2-phenylethyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4791617.png)
![2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide](/img/structure/B4791625.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B4791639.png)
![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
![METHYL 7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B4791665.png)
![3-[5-(4-BENZYLPIPERIDINE-1-CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]PYRIDINE](/img/structure/B4791671.png)
![(4Z)-4-[4-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4791676.png)
![8-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4791706.png)
